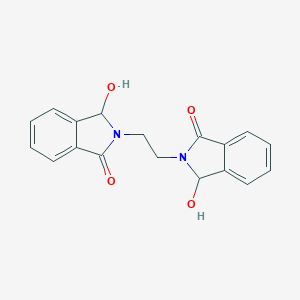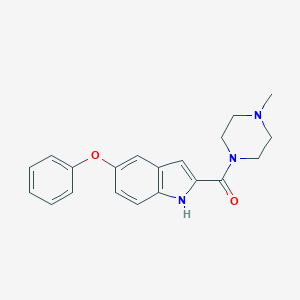![molecular formula C20H23N3O5S2 B276993 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide](/img/structure/B276993.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide, also known as DIDS, is a chemical compound commonly used in scientific research. It belongs to the class of sulfonamide compounds and is known for its ability to inhibit chloride channels. In
作用机制
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide inhibits chloride channels by binding to the extracellular domain of the channel and blocking the passage of chloride ions. This results in a decrease in chloride ion influx and an increase in cell membrane depolarization.
Biochemical and Physiological Effects:
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide has been found to have various biochemical and physiological effects. It inhibits the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is responsible for the regulation of ion transport in the lungs, pancreas, and other organs. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide has also been found to inhibit the activity of the GABA-A receptor, which is involved in the regulation of neuronal signaling.
实验室实验的优点和局限性
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide is a useful tool for studying chloride channels in vitro. It can be used to investigate the role of chloride channels in various physiological functions and diseases. However, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide has some limitations in lab experiments. It is not selective for specific chloride channels and can inhibit other ion channels. Furthermore, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide can have off-target effects on other cellular processes.
未来方向
There are many future directions for the use of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide in scientific research. One potential area of research is the development of more selective inhibitors of chloride channels. Another area of research is the investigation of the role of chloride channels in cancer progression. Additionally, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide can be used in the development of new drugs for the treatment of diseases such as cystic fibrosis and epilepsy.
In conclusion, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide is a valuable tool in scientific research due to its ability to inhibit chloride channels. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been discussed in this paper. There are many future directions for the use of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide in scientific research, and further investigation is needed to fully understand its potential therapeutic applications.
合成方法
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide can be synthesized through a multistep reaction process involving the reaction of 2-methoxy-5-sulfamoylbenzoic acid with diethylamine followed by the reaction with 8-quinolinesulfonyl chloride. The final product is obtained through purification and recrystallization.
科学研究应用
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide is widely used in scientific research due to its ability to inhibit chloride channels. Chloride channels are essential for various physiological functions such as cell volume regulation, neuronal signaling, and acid-base balance. The inhibition of chloride channels by N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide has been found to have therapeutic potential in diseases such as cystic fibrosis, epilepsy, and hypertension.
属性
产品名称 |
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide |
|---|---|
分子式 |
C20H23N3O5S2 |
分子量 |
449.5 g/mol |
IUPAC 名称 |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C20H23N3O5S2/c1-4-23(5-2)30(26,27)16-11-12-18(28-3)17(14-16)22-29(24,25)19-10-6-8-15-9-7-13-21-20(15)19/h6-14,22H,4-5H2,1-3H3 |
InChI 键 |
NOVXEUDJUGASDK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(1H-indol-3-ylmethyl)sulfanyl]propanoic acid](/img/structure/B276912.png)
![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)
![{1-[2-(3-methoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276915.png)

![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![N-(4-cyanophenyl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide](/img/structure/B276923.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)

![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)